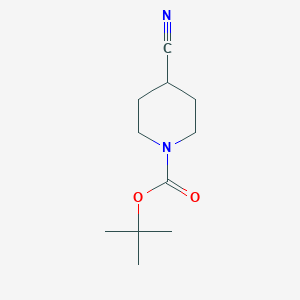![molecular formula C9H11NO2S B019773 乙酰胺,N-[4-羟基-3-(甲硫基)苯基]- CAS No. 37398-23-5](/img/structure/B19773.png)
乙酰胺,N-[4-羟基-3-(甲硫基)苯基]-
描述
“Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-” is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.254 . It is also known by other names such as “3-(METHYLTHIO)ACETAMINOPHEN”, “METHYLTHIOACETAMINOPHEN”, “4’-HYDROXY-3’-(METHYLTHIO)ACETANILIDE”, "3-(METHYLTHIO)PARACETAMOL" .
科学研究应用
Biomonitoring of Acetaminophen Intake
High-resolution mass spectrometry has identified S-Methyl-3-thioacetaminophen as a delayed biomarker for improved precision in acetaminophen/paracetamol human biomonitoring . The conjugated thiomethyl metabolites S-methyl-3-thioacetaminophen sulfate and S-methyl-3-thio-acetaminophen sulphoxide could provide a more reliable history of acetaminophen ingestion due to their delayed excretion compared to conventional acetaminophen metabolites .
Synthetic and Medicinal Chemistry Research
S-Methyl-3-thioacetaminophen, a sulfur-containing organic compound, plays a pivotal role in the realm of synthetic and medicinal chemistry research . This is primarily due to its unique structural properties and the mechanistic insights it offers into sulfur-carbon bond formation processes .
Monitoring NAPQI Detoxification and Elimination
S-Methyl-3-thioacetaminophen has been used in human studies and in vitro models to monitor NAPQI (N-acetyl-p-benzoquinone imine) detoxification and elimination in patients . This is particularly useful after acetaminophen intake at recommended doses or after intoxication .
作用机制
Target of Action
S-Methyl-3-thioacetaminophen is a sulfur-containing organic compound that plays a pivotal role in synthetic and medicinal chemistry research
Mode of Action
It is known for its unique structural properties and the mechanistic insights it offers into sulfur-carbon bond formation processes .
Biochemical Pathways
S-Methyl-3-thioacetaminophen is involved in the metabolism of acetaminophen . It is formed via the thiomethyl shunt after the enterohepatic circulation . This pathway is significant in the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive intermediate formed predominantly via the cytochrome P450 2E1 .
Pharmacokinetics
It is known that these conjugated thiomethyl metabolites have delayed peak levels in blood and urine compared to other acetaminophen metabolites . This delay potentially extends the window of exposure assessment .
Result of Action
It is known that these thiomethyl metabolites are directly linked to napqi detoxification .
Action Environment
The action of S-Methyl-3-thioacetaminophen can be influenced by various environmental factors. For instance, the production of NAPQI and its subsequent detoxification can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status .
属性
IUPAC Name |
N-(4-hydroxy-3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKLDWGYWQCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190833 | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- | |
CAS RN |
37398-23-5 | |
| Record name | N-[4-Hydroxy-3-(methylthio)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYLTHIO)ACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-thiomethylparacetamol formed in the body?
A: 3-Thiomethylparacetamol is formed as a minor metabolite through the metabolism of both paracetamol [, ] and N-hydroxyparacetamol []. While the exact metabolic pathway is not fully elucidated in the provided abstracts, its structure suggests the involvement of pathways related to glutathione conjugation and subsequent methylation.
Q2: Does the formation of 3-thiomethylparacetamol differ between species?
A: Research indicates that 3-thiomethylparacetamol is produced in both rats and mice following administration of paracetamol or N-hydroxyparacetamol []. While the study doesn't directly compare the levels between the species, it suggests that the metabolic pathway leading to this metabolite is present in both.
Q3: Why is the study of 3-thiomethylparacetamol excretion important in the context of paracetamol metabolism?
A: Monitoring the excretion of metabolites like 3-thiomethylparacetamol can provide insights into the activity of specific metabolic pathways related to paracetamol []. This information can be valuable in understanding inter-individual variability in drug response and potential toxicity. For instance, the study found that co-administration of aspirin and caffeine with paracetamol in rats led to a marked increase in N-hydroxyphenacetin excretion, a precursor to reactive metabolites []. This highlights the complex interplay of various substances on drug metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)










![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)